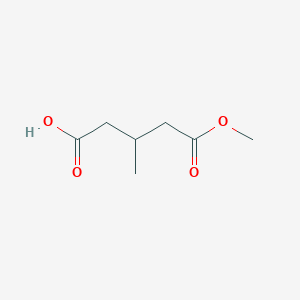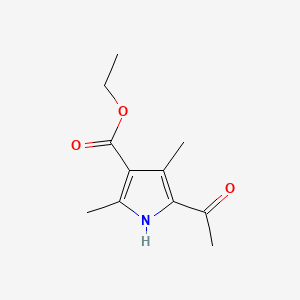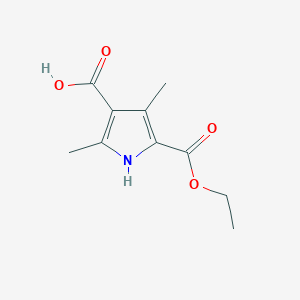
5-Methoxy-3-methyl-5-oxopentanoic acid
Descripción general
Descripción
5-Methoxy-3-methyl-5-oxopentanoic acid is a chemical compound with the CAS Number: 27151-65-1 . It has a molecular weight of 160.17 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 5-Methoxy-3-methyl-5-oxopentanoic acid involves several steps. The synthetic route involves the use of Methanol (CAS#:67-56-1) and 3-Methylglutaric acid (CAS#:4166-53-4) . The synthesis process has been documented in several peer-reviewed papers .Molecular Structure Analysis
The molecular formula of 5-Methoxy-3-methyl-5-oxopentanoic acid is C7H12O4 . The Inchi Code is 1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
5-Methoxy-3-methyl-5-oxopentanoic acid has a density of 1.1±0.1 g/cm3 . The boiling point is 291.6±0.0 °C at 760 mmHg . The flash point is 108.4±16.1 °C .Aplicaciones Científicas De Investigación
Synthesis and Electrosynthesis Applications
- Electrosynthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride : The electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 5-methoxy-3-methyl-5-oxopentanoic acid, was studied for producing 5-amino-4-oxopentanoic acid hydrochloride. The study focused on optimizing yield and quality by varying factors like cathode material, electricity amount, solvent nature, and concentrations of the initial compound and hydrochloric acid (Konarev, Lukyanets, & Negrimovskii, 2007).
Chemical Synthesis Pathways
- Synthesis from Levulinic Acid : Another approach involved synthesizing 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, which is structurally similar to 5-methoxy-3-methyl-5-oxopentanoic acid. This process included steps like esterification, bromination, and acidolysis, achieving an overall yield of 44% (Yuan, 2006).
Applications in Radiopharmaceuticals
- Synthesis of Tritium Labeled Oxamyristic Acids : Research has been conducted on the synthesis of tritium-labeled oxamyristic acids, starting from compounds including 5-(3-octynyloxy)pentanoic acid, which is similar in structure to 5-methoxy-3-methyl-5-oxopentanoic acid. These compounds are potentially useful in radiopharmaceuticals (Devadas, Adams, & Gordon, 1991).
Bioreduction and Functionalization
- Bioreduction to Create Derivatives : A study showcased the synthesis of various derivatives from compounds like propargyl alcohol or its methyl ether, involving key steps like enantioselective reduction and further functionalization. This process is relevant to understanding the applications of 5-methoxy-3-methyl-5-oxopentanoic acid in creating complex organic compounds (Bonnaffé & Simon, 1992).
Potential in Medicinal Chemistry
- Creation of Therapeutic Agents : Some research has explored the synthesis of compounds like 5-methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl) oxime, indicating the role of similar compounds in developing therapeutic agents, such as antidepressants (Matarrese et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
5-methoxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312108 | |
| Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methyl-5-oxopentanoic acid | |
CAS RN |
27151-65-1 | |
| Record name | 27151-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27151-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)


